2,2,4,4,6,6,8-Heptamethylnonane
Overview
Description
2,2,4,4,6,6,8-Heptamethylnonane, also known as HMN or Isohexadecane, is a highly branched alkane . It has a molecular weight of 226.44 and is used as a reference compound for determining cetane ratings . It is also a candidate branched alkane representative in surrogate mixtures for diesel and jet fuels .
Molecular Structure Analysis
The molecular formula of 2,2,4,4,6,6,8-Heptamethylnonane is C16H34 . The structure is highly branched, which contributes to its unique properties .Physical And Chemical Properties Analysis
2,2,4,4,6,6,8-Heptamethylnonane has a boiling point of 513.2 K and a density of 0.793 g/mL at 25 °C . Its refractive index is 1.439 .Scientific Research Applications
Plasma Polymerization Applications : HMN is used as a precursor for atmospheric plasma dielectric barrier deposition to create hydrophobic coatings. These coatings exhibit low fragmentation and better crosslinking with increased precursor amount (Vos et al., 2013).
Combustion and Fuel Research : HMN, also known as iso-cetane, is a key reference compound for cetane ratings in fuels. It serves as a representative branched alkane in surrogate mixtures for diesel and jet fuels, aiding in the study of autoignition at various temperatures and pressures relevant to internal combustion engines (Oehlschlaeger et al., 2009).
Chemical Kinetic Modeling : Research includes the development of kinetic models for the oxidation of HMN in jet-stirred reactors. These models help in understanding the oxidation processes of HMN under various conditions, although the prediction of intermediates can be challenging due to simplified chemistry in the models (Dagaut & Hadj-Ali, 2009).
Physical Property Analysis : Studies have been conducted on the physical properties such as density, viscosity, and speed of sound of HMN in different mixtures and conditions. This research is crucial for applications in formulating fuel mixtures and understanding their behavior under various temperatures and pressures (Prak et al., 2015).
Biodegradation Studies : HMN has been studied for its biodegradability, particularly by marine bacterial communities. Understanding the biodegradation pathways of HMN is important for assessing its environmental impact and its potential use in bioremediation strategies (Rontani & Giusti, 1986).
Medical and Biological Research : HMN has been used to study peroxisome proliferation in rat liver. This research provides insights into the biochemical and cellular responses to HMN exposure, which is important for understanding its toxicity and potential health impacts (Ikeda et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,4,4,6,6,8-heptamethylnonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h13H,10-12H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBCTHNBWFPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CC(C)(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871966 | |
Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4,6,6,8-Heptamethylnonane | |
CAS RN |
109485-61-2, 15220-85-6 | |
Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109485-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 2-methyl-, tetramer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 2,2,4,4,6,6,8-heptamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 2-methyl-, tetramer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6,8-HEPTAMETHYLNONANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5FCM0QM9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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